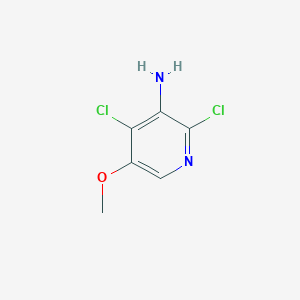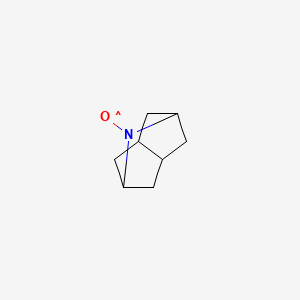
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding ketones or aldehydes followed by amination. For instance, the reduction of 2,3-diketocyclohexane can be followed by stereoselective amination to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic methods to achieve high yields and enantiomeric purity. The use of chiral catalysts and biocatalysts can significantly enhance the efficiency and selectivity of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under mild conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanes, amines, and alcohols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3S)-2,3-diaminocyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. It can be used to investigate the mechanisms of enzyme action and to develop new biochemical assays .
Medicine
Medically, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Wirkmechanismus
The mechanism of action of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3S)-2,3-diaminocyclopentanol: Similar in structure but with a five-membered ring.
(1R,2S,3S)-2,3-diaminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2S,3S)-2,3-diamino-1-phenylpropane:
Uniqueness
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-5(9)6(4)8/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
YDEUDTWDFHWNQN-JKUQZMGJSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)O)N)N |
Kanonische SMILES |
C1CC(C(C(C1)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



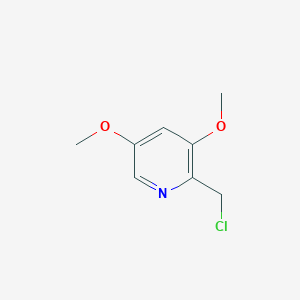
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
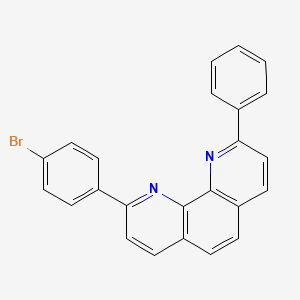
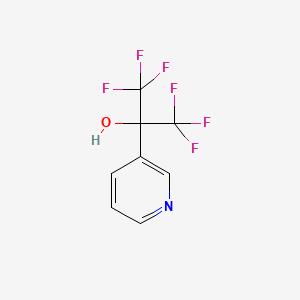
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)


